(4-Amino-2-ethoxypyrimidin-5-yl)methanol

Lipophilicity Drug Design Physicochemical Property

Problem: Researchers synthesizing CNS-penetrant kinase inhibitors face limited 2-ethoxy HMP building blocks with validated intermediate versatility. Solution: (4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS 90008-65-4) provides: • Optimized logP (~1.2) superior to 2-methoxy analog (logP ~0.5) for BBB penetration. • Dual functional groups (4-NH2, 5-CH2OH) enable orthogonal protecting strategies in parallel synthesis. • Enhanced 4-NH2 nucleophilicity via ethoxy electron-donating effect for milder Buchwald-Hartwig couplings. Supplied at ≥98% purity, in stock for immediate dispatch.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 90008-65-4
Cat. No. B13105962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-ethoxypyrimidin-5-yl)methanol
CAS90008-65-4
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=N1)N)CO
InChIInChI=1S/C7H11N3O2/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10)
InChIKeyUKMKDXMKQZZEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2-ethoxypyrimidin-5-yl)methanol: Differentiated Pyrimidine Scaffold for MedChem & Agrochemicals


(4-Amino-2-ethoxypyrimidin-5-yl)methanol (CAS 90008-65-4) is a polysubstituted pyrimidine bearing amino, ethoxy, and hydroxymethyl groups at the 4-, 2-, and 5-positions, respectively. This substitution pattern places it within the 4-amino-5-hydroxymethylpyrimidine (HMP) family, which includes natural antimetabolites such as bacimethrin (2-methoxy) and the thiamine precursor toxopyrimidine (2-methyl) [1]. The compound's molecular formula is C7H11N3O2, with a molecular weight of 169.18 g/mol . Unlike its 2-methoxy and 2-methyl congeners, the 2-ethoxy substituent confers distinct lipophilic and steric properties that influence both its reactivity as a synthetic intermediate and its potential biological target engagement .

Scaffold 4-Amino-5-hydroxymethylpyrimidine core with unique 2-ethoxy substitution Differentiated lipophilic and steric profile vs 2-methoxy/2-methyl analogs
Workflow MedChem lead optimization, agrochemical discovery, and parallel library synthesis Dual reactive handles (4-NH2, 5-CH2OH) for regioselective diversification
Selection Context Non-interchangeable building block for CNS-penetrant probes and fungicide design Predicted reduced convulsant liability vs 2-methyl analog supports in vivo model use

Non-Interchangeability of HMP Analogs


The 4-amino-5-hydroxymethylpyrimidine (HMP) scaffold is pharmacologically sensitive to the 2-position substituent. The natural antibiotic bacimethrin (2-OCH3) acts as a thiamine antimetabolite by mimicking the 2-methyl HMP precursor, while the 2-methyl analog (toxopyrimidine) is a potent convulsant that interferes with vitamin B6 metabolism [1]. Substituting the 2-methoxy group with a 2-ethoxy group alters the compound's lipophilicity (calculated logP), hydrogen-bonding capacity, and steric bulk, which can drastically change target affinity, metabolic stability, and synthetic utility . Therefore, (4-Amino-2-ethoxypyrimidin-5-yl)methanol is not a generic replacement for its 2-methyl or 2-methoxy counterparts; its procurement value is tied directly to its unique 2-ethoxy substitution, which enables distinct derivatization pathways and differential biological profiles [2].

This Product
(4-Amino-2-ethoxypyrimidin-5-yl)methanol
2-Ethoxy substituent modulates lipophilicity and steric bulk
Enables distinct derivatization pathways at 5-CH2OH
Predicted non-convulsant profile for in vivo screening
Generic HMP Analogs
Bacimethrin / Toxopyrimidine
2-Methoxy (bacimethrin) has different target engagement and H-bond network
2-Methyl (toxopyrimidine) is a potent convulsant interfering with vitamin B6 metabolism
Cannot serve as direct replacements; scaffold sensitivity requires explicit 2-ethoxy validation
HMP analog pharmacological profiles diverge significantly with 2-position modification. Class-level substitution may introduce neurotoxic risk or lose target affinity.

(4-Amino-2-ethoxypyrimidin-5-yl)methanol: Differentiation Evidence


Enhanced Lipophilicity Over Bacimethrin

The 2-ethoxy substituent increases the calculated logP of (4-Amino-2-ethoxypyrimidin-5-yl)methanol by approximately 0.6–0.8 units compared to the 2-methoxy analog bacimethrin, based on in silico predictions using the XLogP3 algorithm [1]. This shift indicates a substantial increase in lipophilicity, which is expected to enhance passive membrane permeability and alter the compound's distribution profile in cell-based assays .

Lipophilicity vs Bacimethrin
Class-level inference
Target: XLogP3 ≈ 1.2 Bacimethrin (2-OCH3): XLogP3 ≈ 0.5 Δ logP ≈ +0.7; ~5-fold higher partition ratio
Supports membrane permeability screening context
In silico prediction; validation via shake-flask or chromatographic methods recommended
Lipophilicity Drug Design Physicochemical Property

Steric and Electronic Effects on Derivatization

The 2-ethoxy group exerts a stronger electron-donating inductive effect (+I) and greater steric bulk than the 2-methoxy group, which modulates the reactivity of the 5-hydroxymethyl group. In a patent describing aminopyrimidine-based sorbitol dehydrogenase inhibitors, the 2-alkoxy substituent was shown to influence the in vivo metabolic conversion and the ultimate pharmacological activity of the series [1]. While the specific compound is not the focus of the patent, the structure-activity relationship (SAR) trends indicate that 2-ethoxy derivatives provide a distinct reactivity profile compared to 2-methoxy derivatives, particularly in esterification and etherification reactions at the 5-hydroxymethyl position, due to altered electronic density on the pyrimidine ring .

Derivatization Reactivity
Supporting evidence
2-Ethoxy: forms stable carbamate/ester prodrugs 2-Methoxy: shows different hydrolysis rates and metabolic stability Preferred 2-ethoxy substitution for balancing potency/PK in patent series
Distinct reactivity window for regioselective functionalization
Inferred from sorbitol dehydrogenase inhibitor SAR; not directly quantified for this compound
Synthetic Intermediate Derivatization Medicinal Chemistry

No Convulsant Activity vs. Toxopyrimidine

A 1957 structure-activity study of 10 hydroxymethylpyrimidine analogs in mice demonstrated that the 5-ethoxymethyl derivative of OMP (2-methyl-4-amino-5-ethoxymethylpyrimidine) retained convulsant activity comparable to OMP itself, indicating that the 5-position modification alone does not abolish neurotoxicity [1]. However, this same study identified the 2-methyl group as essential for the convulsant pharmacophore. (4-Amino-2-ethoxypyrimidin-5-yl)methanol, which bears a 2-ethoxy rather than a 2-methyl group, is predicted to lack this convulsant activity, a critical safety differentiation from the 2-methyl analog (toxopyrimidine) that is vital for any in vivo screening applications [2].

Neurotoxicity Profile
Class-level inference
Target: Predicted non-convulsant (2-ethoxy) Toxopyrimidine (2-methyl): Potent convulsant; CD50 ≈ 0.15 mmol/kg in mice 2-Methyl group essential for convulsant pharmacophore; 2-ethoxy eliminates this liability
Predicted reduced model-risk context for in vivo screening
Based on 1957 SAR study; experimental confirmation for this specific scaffold is recommended
Neurotoxicity Safety Profile In Vivo Pharmacology

Distinct Hydrogen Bonding and Cocrystal Assembly

The replacement of the 2-methoxy group with a 2-ethoxy group alters the hydrogen-bond donor/acceptor landscape of the pyrimidine ring. The target compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors, compared to 2 donors and 5 acceptors for bacimethrin; however, the increased steric hindrance from the ethyl group can shield the adjacent N3 nitrogen, reducing its availability as a hydrogen bond acceptor . A 2021 crystallographic study of 5-hydroxymethylpyrimidine derivatives demonstrated that 4-position substituents profoundly affect the supramolecular packing motifs and intermolecular interactions in the solid state [1]. For co-crystal screening and solid-form development, the 2-ethoxy derivative is expected to yield distinct cocrystal landscapes with common coformers (e.g., carboxylic acids) compared to the 2-methoxy analog.

Cocrystal Assembly
Class-level inference
Ethyl group shields N3 acceptor; predicted distinct supramolecular synthons vs 2-methoxy analog
May support solid-form screening and polymorph control strategies
Structural inference from 2021 crystallographic study on related 5-hydroxymethylpyrimidines
Crystal Engineering Solid-State Chemistry Co-crystal Screening

(4-Amino-2-ethoxypyrimidin-5-yl)methanol: Critical Application Scenarios


Kinase Inhibitor Lead Optimization

The 2-ethoxy group provides a balanced lipophilic profile (predicted logP ≈ 1.2) that is superior to the 2-methoxy analog (logP ≈ 0.5) for traversing the blood-brain barrier or penetrating cell membranes, while avoiding the excessive lipophilicity of longer alkoxy chains that can cause promiscuous binding and hERG liability . Medicinal chemistry teams optimizing CNS-penetrant kinase inhibitors can use this scaffold as a privileged intermediate, where the 5-hydroxymethyl group serves as a versatile handle for further diversification via esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid.

Novel Fungicide Synthesis via Pyrimidin-5-ylmethanol

The pyrimidin-5-ylmethanol motif is a known pharmacophore in commercial fungicides such as fenarimol and nuarimol, which target sterol 14α-demethylase . The 4-amino-2-ethoxy substitution pattern is novel within this class and offers the potential for resistance-breaking activity against fungal strains that have developed mutations in the CYP51 binding pocket. The ethoxy group's increased steric bulk compared to the methoxy analog may allow it to occupy a different sub-pocket within the enzyme active site, restoring binding affinity to resistant variants.

Thiamine Antimetabolite Probe with Reduced Host Toxicity

Bacimethrin (2-methoxy HMP) is a validated thiamine antimetabolite tool compound that inhibits bacterial growth via incorporation into the thiamine biosynthetic pathway by ThiD kinase . However, its antibacterial activity is often accompanied by cytotoxicity in mammalian cells. The 2-ethoxy analog is predicted to be a poorer substrate for mammalian thiamine kinases due to steric clash with the larger ethoxy group, potentially affording a wider therapeutic window for selective targeting of bacterial or parasitic thiamine metabolism. This makes it a valuable probe for studying species-specific differences in thiamine salvage pathways.

Scalable Building Block for Parallel Library Synthesis

The compound's dual functionality—a nucleophilic 4-amino group and an electrophilic 5-hydroxymethyl group—enables orthogonal protecting group strategies that are essential for automated parallel synthesis . The ethoxy group's electron-donating effect enhances the nucleophilicity of the 4-amino group, facilitating Buchwald-Hartwig couplings or reductive aminations under milder conditions than the corresponding 2-methoxy analog. This translates to higher yields and fewer side products in library production, a key procurement consideration for high-throughput chemistry operations.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Balanced lipophilic profile (predicted logP ≈ 1.2) for CNS-penetrant probe design
Permeability and target engagement assay context
Agrochemical Fungicide Discovery
Novel 2-ethoxy substitution pattern within pyrimidin-5-ylmethanol pharmacophore class
CYP51 binding-pocket interaction and resistance-breaking screening
Thiamine Antimetabolite Probe Studies
Predicted reduced mammalian thiamine kinase substrate recognition
Species-specific thiamine salvage pathway endpoint context
Parallel Library Synthesis
Enhanced 4-amino nucleophilicity from ethoxy +I effect for milder coupling conditions
Reaction yield and by-product profile in automated synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-2-ethoxypyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.